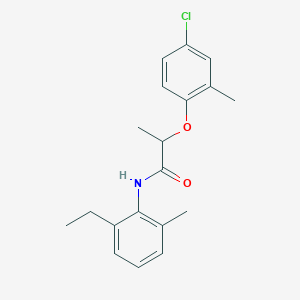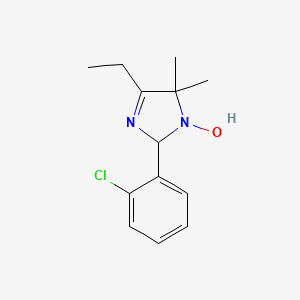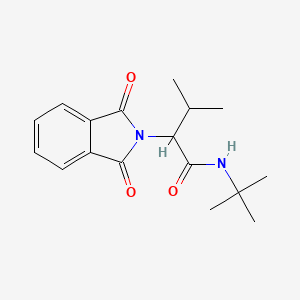
2-(4-chloro-2-methylphenoxy)-N-(2-ethyl-6-methylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-methylphenoxy)-N-(2-ethyl-6-methylphenyl)propanamide, also known as clofibric acid, is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. It is a member of the fibrate class of drugs, which are commonly used to lower lipid levels in patients with hyperlipidemia.
作用机制
Clofibric acid activates PPARs by binding to their ligand-binding domains, which induces conformational changes that allow them to interact with coactivator proteins and regulate gene expression. This leads to increased expression of genes involved in lipid metabolism, such as fatty acid oxidation and triglyceride hydrolysis.
Biochemical and Physiological Effects:
Clofibric acid has been shown to have a number of biochemical and physiological effects, including:
- Decreased plasma triglyceride levels
- Increased HDL cholesterol levels
- Increased insulin sensitivity
- Decreased inflammation
- Decreased hepatic steatosis
实验室实验的优点和局限性
Clofibric acid has several advantages for use in lab experiments, including its well-established mechanism of action and its ability to activate PPARs in a dose-dependent manner. However, it also has some limitations, such as its relatively low potency compared to other PPAR agonists and its potential for off-target effects.
未来方向
There are several areas of future research that could be explored with 2-(4-chloro-2-methylphenoxy)-N-(2-ethyl-6-methylphenyl)propanamide acid, including:
- Investigating its effects on other metabolic pathways, such as glucose metabolism and mitochondrial function
- Developing more potent and selective PPAR agonists based on its structure
- Exploring its potential as a therapeutic agent for metabolic disorders such as diabetes and non-alcoholic fatty liver disease
- Investigating its effects on other tissues and cell types, such as adipose tissue and immune cells.
合成方法
Clofibric acid can be synthesized through a simple reaction between 4-chloro-2-methylphenol and 2-ethyl-6-methylphenylamine in the presence of a catalyst such as sodium hydroxide. The resulting product is then treated with propanoyl chloride to form the final compound.
科学研究应用
Clofibric acid has been extensively used in scientific research for its ability to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a key role in lipid metabolism and glucose homeostasis. It has been shown to have beneficial effects on lipid metabolism, insulin sensitivity, and inflammation in various animal models and human studies.
属性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(2-ethyl-6-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-5-15-8-6-7-12(2)18(15)21-19(22)14(4)23-17-10-9-16(20)11-13(17)3/h6-11,14H,5H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXOOQPMNGSQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[N-ethyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5150209.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5150212.png)

![3-benzyl-2-(methylthio)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5150231.png)
![1-(4-bromophenyl)-3-[(4-chloro-3-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5150232.png)
![9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5150239.png)
![diethyl 5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5150242.png)
![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B5150254.png)
![5-[(4-methyl-1-piperazinyl)carbonyl]-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5150261.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5150266.png)

![2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5150275.png)
![isopropyl 2-(4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5150281.png)
![N-cyclohexyl-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5150302.png)